
Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with diethoxy and dioxopropan groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with diethyl oxalate under acidic conditions to form the diethyl ester. This intermediate is then reacted with 1,3-diethoxy-1,3-dioxopropane in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction could produce dihydropyridine derivatives .
科学的研究の応用
Chemistry
In chemistry, Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Diethyl aminomalonate hydrochloride
- Diethyl 2-aminopropanedioate hydrochloride
Uniqueness
Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is unique due to its combination of diethoxy and dioxopropan groups on the pyridine ring. This structural feature imparts distinct reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C18H23NO8 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C18H23NO8/c1-5-24-15(20)12-9-11(10-13(19-12)16(21)25-6-2)14(17(22)26-7-3)18(23)27-8-4/h9-10,14H,5-8H2,1-4H3 |
InChIキー |
FBWKNDQVFLWKNQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


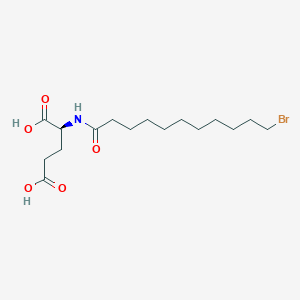
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
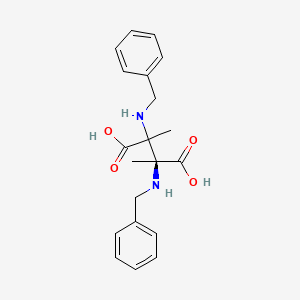
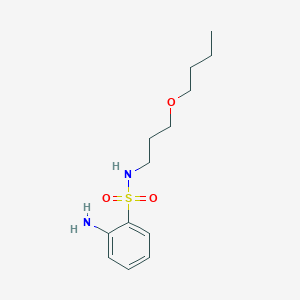

![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
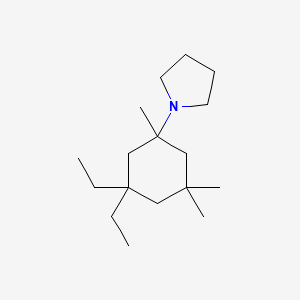
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)
![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
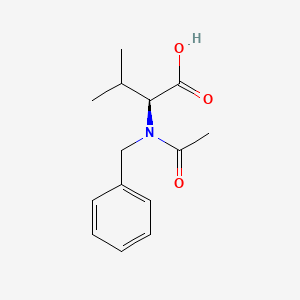
![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
